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Compound of Interest

Compound Name: Methyl 9-hydroxynonanoate

Cat. No.: B013662

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
9-hydroxynonanoate, a valuable bifunctional molecule with applications in polymer chemistry
and as a synthon in organic synthesis. This document details the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized
experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for methyl 9-
hydroxynonanoate. These values are based on established principles of spectroscopy and
data from analogous compounds.

Table 1: Predicted *H NMR Spectroscopic Data (CDClIs, 400 MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.67 S 3H -OCHs
~3.64 t 2H H-9 (-CH20H)
~2.30 t 2H H-2 (-C(=0)CHz-)
~1.62 p 2H H-3
~1.56 p 2H H-8
~1.25-1.40 m 8H H-4, H-5, H-6, H-7
~1.5 (broad) S 1H -OH

Table 2: Predicted *3C NMR Spectroscopic Data (CDClIsz, 100 MHz)

Chemical Shift (6, ppm) Assighment
~174.4 C-1(C=0)
~62.9 C-9 (-CH20H)
~51.4 -OCHs

~34.1 C-2

~32.7 C-8

~29.1 C-4,C-5,C-6
~25.7 Cc-7

~24.9 C-3

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment
~3600-3200 Broad O-H stretch (alcohol)
~2925, ~2855 Strong C-H stretch (aliphatic)
~1740 Strong C=0 stretch (ester)
~1245, ~1170 Strong C-O stretch (ester)
~1055 Medium C-O stretch (alcohol)

Table 4: Predicted Mass Spectrometry (Electron lonization) Data

m/z Relative Intensity Assignment

188 Low [M]* (Molecular lon)

170 Moderate [M - H20]*

157 Moderate [M - OCHs]*

129 Moderate [M - H20 - C2Hs]*

87 High [CH30C(=0)(CH2)2]*
CHs0OC(=0O)Hz]* (McLaffert

[ High iearrang(em()ent)] ( '

31 Moderate [OCHs]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for long-chain
hydroxy esters like methyl 9-hydroxynonanoate. Instrument parameters should be optimized
for the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve approximately 10-20 mg of methyl 9-hydroxynonanoate in
0.6-0.7 mL of deuterated chloroform (CDCIs). Add a small amount of tetramethylsilane (TMS)
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as an internal standard (& 0.00).

e 1H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field
strength spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-
2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-
noise ratio.

e 13C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-
decoupled sequence is typically used. Due to the lower natural abundance of 13C and longer
relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation
delay (e.g., 2-5 seconds) are generally required.

» Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and correcting the baseline. Integrate the peaks in the *H NMR spectrum and
reference the chemical shifts to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: As methyl 9-hydroxynonanoate is a liquid at room temperature, the
spectrum can be acquired neat. Place a drop of the neat liquid between two sodium chloride
(NaCl) or potassium bromide (KBr) plates to create a thin film.

» Data Acquisition: Place the salt plates in the sample holder of the FT-IR spectrometer.
Record the spectrum over the range of 4000-400 cm~1. Acquire a background spectrum of
the clean salt plates prior to the sample measurement.

o Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct injection or, more commonly, after separation by gas chromatography
(GC-MS). For GC-MS, a dilute solution of the analyte in a volatile solvent (e.g.,
dichloromethane or ethyl acetate) is injected into the GC.

« lonization: Utilize electron ionization (El) at a standard energy of 70 eV.
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e Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 30-250.

» Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure. Compare the obtained spectrum with spectral libraries if available.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of methyl 9-hydroxynonanoate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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